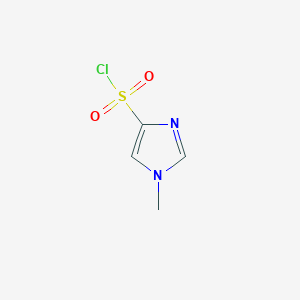
1-methyl-1H-imidazole-4-sulfonyl chloride
Übersicht
Beschreibung
1-Methyl-1H-imidazole-4-sulfonyl chloride is a laboratory chemical . It is a derivative of imidazole, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
The synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride involves two steps . First, 1-methyl-1H-imidazole is reacted with sulfur trioxide to form 1-methyl-1H-imidazole-4-sulfonic acid. Then, 1-methyl-1H-imidazole-4-sulfonic acid is reacted with thionyl chloride to give 1-methyl-1H-imidazole-4-sulfonyl chloride .Molecular Structure Analysis
The molecular formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S . The InChI code is 1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3 .Chemical Reactions Analysis
1-Methyl-1H-imidazole-4-sulfonyl chloride is a reagent in the preparation of benzoindazoles as glucocorticoid receptor modulators . It reacts violently with water, liberating toxic gas .Physical And Chemical Properties Analysis
1-Methyl-1H-imidazole-4-sulfonyl chloride is a solid . Its molecular weight is 180.61 . The SMILES string representation is Cn1cnc(c1)S(Cl)(=O)=O .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
1-Methyl-1H-imidazole-4-sulfonyl chloride has been utilized as a catalyst in various synthesis processes. For example, it has been used in the preparation of N-sulfonyl imines through the condensation of sulfonamides with aldehydes and isatin, offering high yields and short reaction times (Zolfigol et al., 2010). Similarly, it facilitates the one-pot synthesis of dihydropyrimidinones under solvent-free conditions (Sajjadifar et al., 2013).
Safety and Stability in Reagents
Research has focused on the safety and stability of imidazole-1-sulfonyl azide salts, including the chloride variant. These studies aim to identify safer forms of these reagents for laboratory use, considering their sensitivity to heat, impact, and other factors (Fischer et al., 2012).
Oxidation Studies
Studies on the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide have revealed that under optimal conditions, products such as 1-methylimidazole-2-sulfonic acid and 1-methyl-3-sulfo-3H-imidazolium chloride can be obtained. This research expands the understanding of chemical reactions and potential products involving 1-methyl-1H-imidazole derivatives (Lezina et al., 2013).
Nucleophilic Behavior
The nucleophilic behavior of sulfonyl groups, as in the case of 1-tosyl-3-methyl imidazolium chloride, has been explored. This research helps in understanding the nature of sulfonyl transfer in enzymatic reactions, providing insights into the chemical behavior of sulfonyl and carbonyl groups (Monjoint & Ruasse, 1984).
Ionic Liquid-Catalyzed Synthesis
As a catalyst, 1-methyl-3-sulfo-1H-imidazol-3-ium chloride has been used in the efficient synthesis of dibenzoxanthene derivatives under microwave irradiation. This method highlights the recyclable nature of the catalyst without significant loss of activity (Huynh et al., 2020).
Pharmaceutical Applications
In pharmaceutical research, compounds like 1-methyl-1H-imidazole-4-sulfonyl chloride have been utilized in the synthesis of various chemical entities. For example, they have been used in the preparation of potent lymphocyte function-associated antigen-1 antagonists and their metabolites (Latli et al., 2011).
Diazotransfer Reagents
The compound has also been a focus in the design of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride. This reagent is effective in converting primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUGUWTUFUWYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371679 | |
| Record name | 1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-imidazole-4-sulfonyl chloride | |
CAS RN |
137049-00-4 | |
| Record name | 1-methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-imidazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



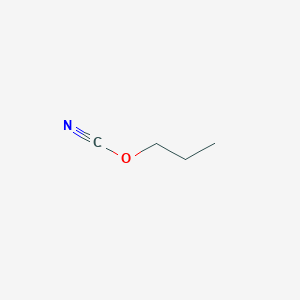
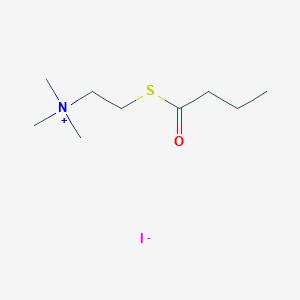
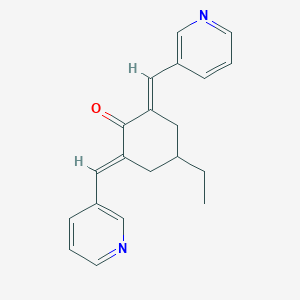
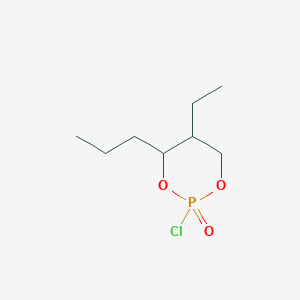
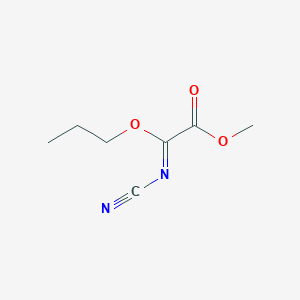

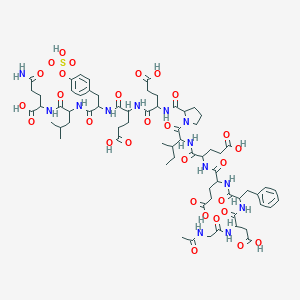

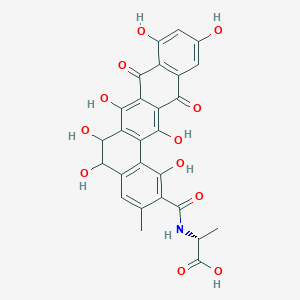
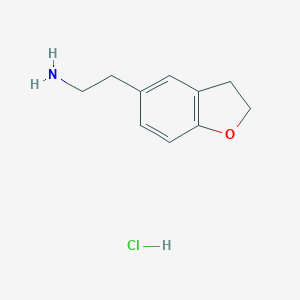

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)